1-Cyclopropyl-4-isothiocyanatonaphthalene
Overview
Description
1-Cyclopropyl-4-isothiocyanatonaphthalene is a chemical compound with the molecular formula C14H11NS and a molecular weight of 225.31 g/mol . It is characterized by the presence of a cyclopropyl group and an isothiocyanate group attached to a naphthalene ring. This compound is known for its unique structural properties and functional versatility, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene typically involves the reaction of 4-cyclopropyl-1-naphthol with cyanamide sulfate in the presence of oxalic acid and iodine . The reaction conditions are mild, and the overall yield is reported to be above 95%, with high purity of the final product . This method is considered efficient and suitable for large-scale production due to its cost-effectiveness and ease of implementation .
Chemical Reactions Analysis
1-Cyclopropyl-4-isothiocyanatonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-4-isothiocyanatonaphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-isothiocyanatonaphthalene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Cyclopropyl-4-isothiocyanatonaphthalene can be compared with other isothiocyanate-containing compounds, such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group and the naphthalene ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-4-isothiocyanatonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPTWMNSFHCZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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